(L)-Suberyl Carnitine

Descripción general

Descripción

L-Carnitine, also known as levocarnitine, is a naturally occurring amino acid structure that the body produces . It plays a critical role in energy production, as it converts fat into energy . Most people will get enough L-carnitine from their diet or their body’s production of this compound .

Synthesis Analysis

L-Carnitine is a bioactive compound derived from L-lysine and S-adenosyl-L-methionine, which is closely associated with the transport of long-chain fatty acids in the intermediary metabolism of eukaryotes . The L-carnitine biosynthesis pathway has not been observed in prokaryotes . L-carnitine biosynthesis enzymes from the fungus Neurospora crassa that were functionally active in E. coli were identified and applied individually or in cascades to assemble and optimize a four-step L-carnitine biosynthesis pathway in this host .Molecular Structure Analysis

L-Carnitine is a quaternary ammonium compound with a chemical structure similar to that of amino acids . It is synthesized in the body through a multi-step process that involves the activation of lysine by an enzyme called lysine hydroxylase, followed by the addition of a methyl group from methionine .Chemical Reactions Analysis

L-Carnitine’s main role in your body involves mitochondrial function and energy production . In cells, it helps transport fatty acids into the mitochondria, where they can be burned for energy .Physical And Chemical Properties Analysis

L-Carnitine is a white lens or white transparent fine powder, with a slight special fishy smell . It is very soluble in water, ethanol, and methionine, slightly soluble in acetone, insoluble in ether, benzene, chloroform, and ethyl acetate .Aplicaciones Científicas De Investigación

Role in Cellular Energy Metabolism

L-Carnitine plays a crucial role in cellular energy metabolism . It facilitates the transport of fatty acids into the mitochondria, where they undergo beta-oxidation to produce ATP, the body’s primary energy source .

Exercise Metabolism and Performance

Prolonged supplementation of L-Carnitine, especially in combination with carbohydrates, has been shown to raise skeletal muscle total carnitine levels . This affects exercise metabolism and improves performance .

Energy Expenditure

L-Carnitine supplementation has been associated with improved energy expenditure . This could have potential implications for weight management and athletic performance.

Muscle Mass and Strength

In certain conditions, L-Carnitine supplementation has been observed to increase muscle mass and improve physical effort tolerance . However, it did not affect muscle strength in healthy aged women .

Cognitive Function

L-Carnitine supplementation has been linked to improved cognitive function in centenarians . This suggests potential applications in promoting brain health and combating cognitive decline with aging.

Antioxidant and Anti-Inflammatory Actions

L-Carnitine exerts antioxidant actions in the neuromuscular system . It eliminates reactive oxygen and nitrogen species that, in excess, alter DNA, lipids, and proteins, disturbing cell function . This could have implications for managing exercise-induced muscle damage and oxidative stress .

Potential Risks: Plasma Trimethylamine-N-Oxide (TMAO) Levels

It’s important to note that L-Carnitine supplementation has been noted to induce an increase of fasting plasma trimethylamine-N-oxide (TMAO) levels . TMAO is supposed to be pro-atherogenic, which means it could promote the formation of fatty deposits in the arteries . This potential risk should be considered when evaluating the benefits of L-Carnitine supplementation.

Future Research Directions

Given the potential benefits and risks associated with L-Carnitine supplementation, further studies focusing on long-term supplementation and its longitudinal effect on the cardiovascular system are needed . This will help to better understand the full range of effects and potential applications of this compound.

Mecanismo De Acción

Target of Action

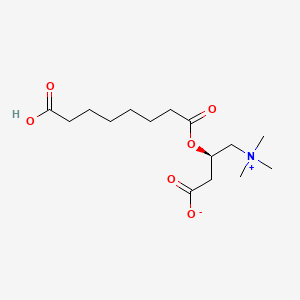

(L)-Suberyl Carnitine, also known as (3R)-3-(7-carboxyheptanoyloxy)-4-(trimethylazaniumyl)butanoate or CAR(DC8:0), primarily targets the carnitine palmitoyltransferase (CPT) system . This system plays a crucial role in regulating host immune responses and is of great clinical significance . Additionally, (L)-Suberyl Carnitine may target the insulin receptors and alter the expression of specific genes that regulate sugar metabolism .

Mode of Action

(L)-Suberyl Carnitine interacts with its targets by facilitating the transport of fatty acids into the mitochondria for β-oxidation . It also exports acyl groups from subcellular organelles and from cells to urine before they accumulate to toxic concentrations . Furthermore, it has a function in viral infection possibly via its impact on key immune mediators .

Biochemical Pathways

(L)-Suberyl Carnitine is involved in the carnitine biosynthesis pathway, which is highly conserved among many eukaryotes and some prokaryotes . This pathway involves the activation of lysine by an enzyme called lysine hydroxylase, followed by the addition of a methyl group from methionine . It also plays a role in the regulation of metabolic pathways involved in skeletal muscle protein balance: proteolysis and protein synthesis .

Pharmacokinetics

After oral doses of 1–6g, the absolute bioavailability of (L)-Suberyl Carnitine is 5–18%. In contrast, the bioavailability of dietary (L)-Suberyl Carnitine may be as high as 75% . Therefore, pharmacological or supplemental doses of (L)-Suberyl Carnitine are absorbed less efficiently than the relatively smaller amounts present within a normal diet . It is eliminated from the body mainly via urinary excretion .

Result of Action

(L)-Suberyl Carnitine plays a crucial role in immune-system functioning by alleviating inflammation and increasing antioxidant status . It has been shown to have a profound involvement in the metabolism of fat, and in the reduction of triglycerides . It also plays a role in improving skin hydration by attracting and retaining moisture within the skin .

Action Environment

The action, efficacy, and stability of (L)-Suberyl Carnitine can be influenced by various environmental factors. For instance, it has been shown to protect against tacrolimus-induced renal injury by attenuating programmed cell death via PI3K/AKT/PTEN signaling . Furthermore, it has been noted that LC supplementation elevates fasting plasma trimethylamine-N-oxide (TMAO) levels, a compound supposed to be pro-atherogenic .

Safety and Hazards

Direcciones Futuras

Propiedades

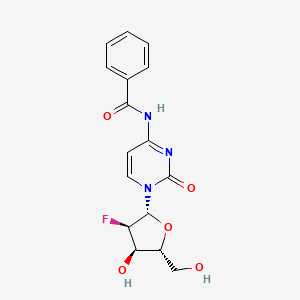

IUPAC Name |

(3R)-3-(7-carboxyheptanoyloxy)-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO6/c1-16(2,3)11-12(10-14(19)20)22-15(21)9-7-5-4-6-8-13(17)18/h12H,4-11H2,1-3H3,(H-,17,18,19,20)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVWVEIPYMGBQPE-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858399 | |

| Record name | (3R)-3-[(7-Carboxyheptanoyl)oxy]-4-(trimethylazaniumyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R)-3-[(7-Carboxyheptanoyl)oxy]-4-(trimethylazaniumyl)butanoate | |

CAS RN |

102636-81-7 | |

| Record name | (3R)-3-[(7-Carboxyheptanoyl)oxy]-4-(trimethylazaniumyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: The research focuses on metabolite changes after extreme exercise. Can you elaborate on the limitations of this study design in drawing definitive conclusions about the role of (L)-Suberyl Carnitine in cardiovascular disease?

A: While the study provides valuable insights into the metabolic response to extreme exercise, it's crucial to acknowledge its limitations [, ]. The research focuses on a specific and extreme physical activity – ultramarathon running. Therefore, extrapolating these findings to the general population or even to other forms of strenuous exercise requires caution.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[P,P-Bis(2-ethylhexyl) diphosphato(2-)-kappaO/'/']bis[P,P-bis(2-ethylhexyl) diphosphato(2-)-kappaO/'](/img/no-structure.png)

![5-hydroxy-1,3-dimethyl-8-phenylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B600005.png)

![2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B600009.png)

![7,8-Dihydro-8-oxo-7-phenyl-pyrido[2,3-d]pyridazine-5-carboxylic acid](/img/structure/B600021.png)